(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
説明
The compound "(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone" features a benzodioxole moiety fused to a 1,3,4-oxadiazole ring, which is linked to a piperidine scaffold. The methanone group bridges the piperidine to a 2-methoxypyridine substituent. This structure integrates heterocyclic motifs known for bioactivity: the benzodioxole group enhances lipophilicity and membrane permeability, the oxadiazole ring contributes to hydrogen bonding and π-π interactions, and the 2-methoxypyridine may improve solubility and target binding .
特性
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-27-20-15(5-2-8-22-20)21(26)25-9-3-4-14(11-25)19-24-23-18(30-19)13-6-7-16-17(10-13)29-12-28-16/h2,5-8,10,14H,3-4,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABPKFIKDNBTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone) is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It consists of a piperidine ring substituted with a benzo[d][1,3]dioxole and an oxadiazole moiety, along with a methoxy-pyridine group. The presence of these functional groups suggests diverse interactions with biological targets.
Anticancer Activity
Research has indicated that compounds containing oxadiazole and piperidine moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures were tested against various cancer cell lines, revealing IC50 values in the low micromolar range (e.g., 25.72 ± 3.95 μM for one derivative) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 | 25.72 ± 3.95 |
| Compound B | U87 | 45.2 ± 13.0 |
| Compound C | Panc1 | 15.0 ± 5.0 |
Antimicrobial Activity
The antimicrobial properties of similar compounds have been explored extensively. Studies have shown that derivatives with the benzo[d][1,3]dioxole structure exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus (MRSA) | 12.5 - 25 |
| Compound E | Escherichia coli | 25 - 50 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : Compounds featuring oxadiazole rings have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : Flow cytometry analyses indicated that related compounds can accelerate apoptosis in cancer cell lines through mitochondrial pathways .
- Antimicrobial Mechanisms : The interaction with bacterial cell membranes and inhibition of essential metabolic pathways have been suggested as mechanisms for the antimicrobial activity observed in related compounds .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Anticancer Activity : In vivo studies using murine models demonstrated significant tumor growth inhibition when treated with a compound structurally similar to the one .
- Antimicrobial Efficacy Study : A recent investigation into the antibacterial properties revealed that specific derivatives could effectively reduce bacterial load in infected models .
類似化合物との比較
Structural Comparisons
The target compound shares core structural features with several analogs:
| Compound Name | Key Structural Features | Bioactivity/Application | Reference |
|---|---|---|---|
| Target Compound | Benzodioxole-oxadiazole-piperidine-methanone-2-methoxypyridine | Potential antibacterial/antifungal | — |
| 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-N'-aroyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide (3-10) | Benzodioxole-pyrazole-carbohydrazide-tert-butyl | Anticonvulsant | |
| Benzo[d][1,3]dioxol-5-yl(4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | Benzodioxole-piperazine-triazolopyrimidine | Not specified (structural study) | |
| 3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-ylmethanone | Biphenyl-oxadiazole-piperidine | Not specified (structural study) | |
| 1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-2-one-1-yl)ethanone (6f) | Benzodioxole-pyrazole-pyrrolidinone | Antibacterial |
Key Observations :
- Heterocyclic Core : The target compound’s 1,3,4-oxadiazole ring (vs. pyrazole in or triazole in ) may enhance metabolic stability and electronic interactions with biological targets.
- Methanone Linkage: Common in all compounds, this group serves as a flexible spacer, enabling optimal orientation of aromatic and heterocyclic groups for target binding .
Q & A
Q. Q1.1: What are common synthetic routes for preparing this compound, and how can reaction progress be monitored?
Answer: The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example:
Oxadiazole ring formation : React hydrazides with benzo[d][1,3]dioxol-5-yl carbonyl derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole core .
Piperidine coupling : Use nucleophilic substitution or amidation to attach the piperidin-1-yl moiety.
Methanone linkage : Introduce the 2-methoxypyridin-3-yl group via Friedel-Crafts acylation or cross-coupling.
Monitoring : Track intermediates using thin-layer chromatography (TLC) with UV visualization or iodine staining. Confirm completion by observing the disappearance of starting materials (e.g., hydrazides at Rf ~0.3–0.5 in ethyl acetate/hexane) .
Advanced Synthesis Optimization
Q. Q2.1: How can researchers optimize reaction yields when synthesizing the 1,3,4-oxadiazole core?
Answer: Key strategies include:
- Temperature control : Maintain 80–100°C during cyclization to prevent side reactions.
- Catalyst selection : Use Amberlyst-15 or molecular sieves to enhance dehydration efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates.
Reported yields for analogous oxadiazole derivatives range from 60–85% under optimized conditions .
Structural Characterization
Q. Q3.1: What spectroscopic methods are critical for confirming the compound’s structure?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole), piperidine CH₂ groups (δ 2.5–3.5 ppm), and methoxy signals (δ ~3.8 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error.
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
Advanced Spectral Analysis
Q. Q4.1: How can conflicting NMR signals (e.g., overlapping piperidine protons) be resolved?
Answer:
- 2D NMR : Use COSY or HSQC to correlate coupled protons and assign overlapping signals.
- Variable-temperature NMR : Resolve dynamic effects by cooling samples to −40°C, slowing conformational exchange in the piperidine ring .
Bioactivity Evaluation
Q. Q5.1: What in vitro assays are suitable for preliminary anticonvulsant activity screening?
Answer:
- Maximal electroshock (MES) test : Assess seizure suppression in rodent models.
- Pentylenetetrazole (PTZ)-induced seizures : Evaluate GABAergic modulation.
- Cytotoxicity screening : Use SH-SY5Y neuronal cells to determine IC₅₀ values.
Analogous compounds with benzo[d][1,3]dioxole moieties showed 40–60% seizure inhibition in MES models at 30 mg/kg doses .
Structure-Activity Relationship (SAR) Studies
Q. Q6.1: How can computational modeling guide SAR for this compound?
Answer:
- Docking studies : Simulate interactions with voltage-gated sodium channels (e.g., PDB: 6AGF) to predict binding affinity.
- QSAR models : Corclude electronic parameters (e.g., Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the oxadiazole ring enhance anticonvulsant potency .
Physicochemical Properties
Q. Q7.1: How can logP and solubility be experimentally determined?
Answer:
- logP : Use shake-flask method with octanol/water partitioning. Computational tools (e.g., Crippen or McGowan methods) estimate logP ≈ 2.5–3.0 for this compound .
- Solubility : Perform UV-Vis spectroscopy in buffered solutions (pH 1.2–7.4). Anticipate poor aqueous solubility (<0.1 mg/mL) due to the aromatic and oxadiazole motifs .
Data Analysis and Reproducibility
Q. Q8.1: How should researchers address inconsistencies in bioassay data (e.g., variable IC₅₀ values)?
Answer:
- Normalize data : Use positive controls (e.g., phenytoin for anticonvulsant assays) to calibrate inter-experimental variability.
- Statistical analysis : Apply ANOVA or t-tests to compare replicates. For example:
| Assay | Replicate 1 (IC₅₀, μM) | Replicate 2 (IC₅₀, μM) | p-value |
|---|---|---|---|
| MES | 12.3 ± 1.2 | 14.1 ± 1.5 | 0.07 |
A p-value >0.05 indicates no significant difference .
Safety and Handling
Q. Q9.1: What safety protocols are essential for handling intermediates with reactive functional groups?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
